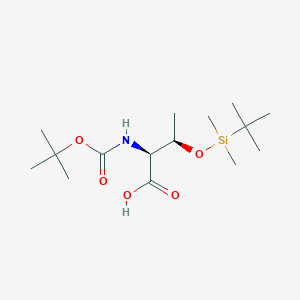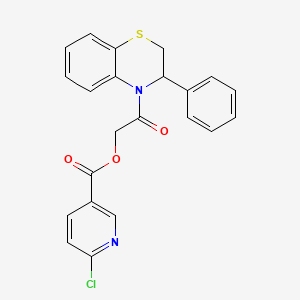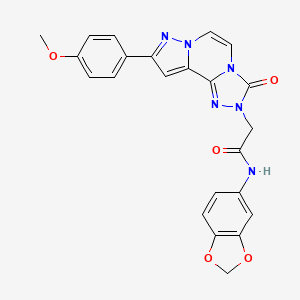![molecular formula C13H8BrCl2NO B2655227 4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol CAS No. 136286-89-0](/img/structure/B2655227.png)
4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C13H8BrCl2NO and a molecular weight of 345.02 .
Synthesis Analysis
This compound is synthesized from the condensation reaction of 2,4-dichloroaniline with salicyladehyde in a 1:1 ratio in the presence of glacial acetic acid as a catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by a central C6=N2 bond. The dihedral angle between the two substituted phenyl moieties (C1—C2—C3—C4—C5—C6 and C8—C9—C10—C11—C12—C13) is 35.34° . There is an intramolecular O—H⋯N hydrogen bond in the molecular structure of the title compound .Chemical Reactions Analysis
The Schiff base can undergo complexation reactions with copper (II), cobalt (II) as nitrate salts, and with Rhodium (III) as chloride salt to produce three-coordinate metal complexes, with a Schiff base: Metal ion ratio of 2:1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 345.02 and a molecular formula of C13H8BrCl2NO . It has a brown color and a melting point greater than 350°C .Applications De Recherche Scientifique
Molecular Structure Investigation
Investigations into the molecular structure of derivatives closely related to "4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol" have utilized crystallographic, spectroscopic, and computational methods. These studies have helped in understanding the tautomerism and aromaticity of the compounds, revealing a preference for the phenol-imine form in solid and solvent media (Kaştaş et al., 2020).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of Schiff base compounds derived from bromosalicylaldehyde and amines containing alkyl halide pendant groups. These compounds have been analyzed using FT-IR and 1H NMR spectroscopy, elemental analysis, thermal studies, and single-crystal X-ray diffraction, providing insights into their structure and bonding nature (Grivani et al., 2013).
Computational Study and Applications
Further studies have extended to the computational analysis and potential applications of these compounds. For example, oxido-vanadium(V) complexes involving derivatives of "4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol" have been synthesized and characterized, with computational studies supporting the experimental data. These complexes show potential in catalysis due to their structural and electronic properties (Sheikhshoaie et al., 2015).
Catalysis and Sensing Applications
Research has also explored the catalytic activities of complexes derived from "4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol" and its derivatives. For instance, the catalytic degradation of environmental pollutants and the synthesis of cyclic carbonates from CO2 fixation have been studied, demonstrating the utility of these compounds in environmental remediation and green chemistry (Ikiz et al., 2015). Additionally, Schiff base receptors based on these derivatives have been developed for the naked-eye detection of hydrogen carbonate ions in aqueous media, showing promise for analytical applications (Naderi et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-[(2,4-dichlorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEZBEZNZSHTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2655147.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655149.png)

![N-[4-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2655154.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2655156.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloropropanamide](/img/structure/B2655157.png)
![N-phenethyl-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2655158.png)





![7-Methoxypyrimido[4,5-b]quinolin-2-amine](/img/structure/B2655166.png)